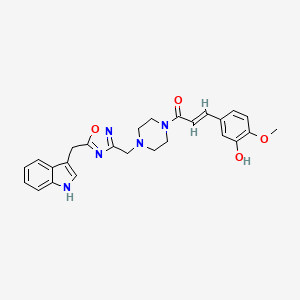
Nrf2 activator-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nrf2 activator-9 is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of various cytoprotective genes, providing protection against cellular damage caused by reactive oxygen species and other stressors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2 activator-9 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a nitrogen heterocyclic scaffold, which is then functionalized with various substituents to achieve the desired activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to verify the purity and identity of the final product .
化学反应分析
Types of Reactions
Nrf2 activator-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further enhance its activity.
Reduction: Reduction reactions can modify the functional groups on the compound, altering its reactivity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperature, pressure, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different levels of activity and selectivity, making them valuable for further research and development .
科学研究应用
Nrf2 activator-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study oxidative stress and redox biology.
Biology: Investigated for its role in cellular defense mechanisms and gene expression.
Medicine: Explored for its potential therapeutic effects in diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway .
作用机制
Nrf2 activator-9 exerts its effects by engaging with the Nrf2 pathway. The compound detaches Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the transcription of cytoprotective genes. These genes encode for enzymes involved in detoxification, antioxidant defense, and anti-inflammatory responses .
相似化合物的比较
Nrf2 activator-9 is unique compared to other Nrf2 activators due to its specific structure and activity profile. Similar compounds include:
Sulforaphane: A natural compound found in cruciferous vegetables that also activates the Nrf2 pathway.
Curcumin: A polyphenol from turmeric with Nrf2-activating properties.
Resveratrol: A compound found in grapes and red wine that activates Nrf2 and has antioxidant effects
This compound stands out due to its synthetic origin and potential for targeted modifications to enhance its activity and selectivity.
属性
分子式 |
C26H27N5O4 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[4-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H27N5O4/c1-34-23-8-6-18(14-22(23)32)7-9-26(33)31-12-10-30(11-13-31)17-24-28-25(35-29-24)15-19-16-27-21-5-3-2-4-20(19)21/h2-9,14,16,27,32H,10-13,15,17H2,1H3/b9-7+ |
InChI 键 |
CJJKTGLUMJMDJD-VQHVLOKHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CC3=NOC(=N3)CC4=CNC5=CC=CC=C54)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CC3=NOC(=N3)CC4=CNC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
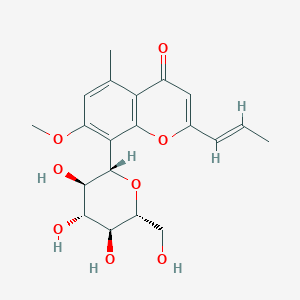
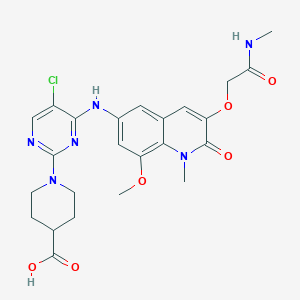
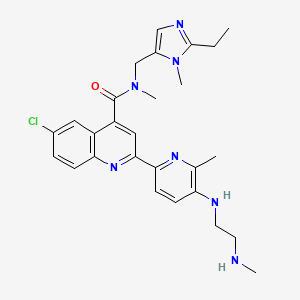
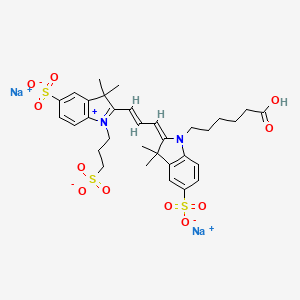
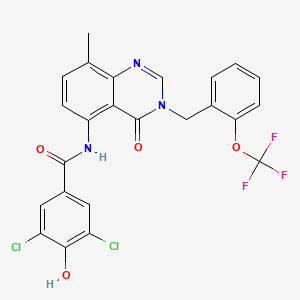
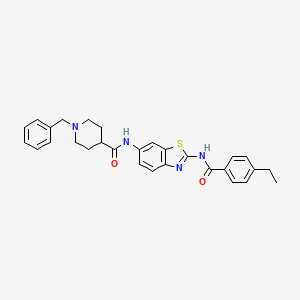
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
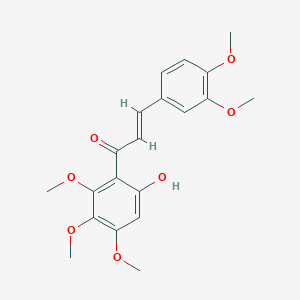
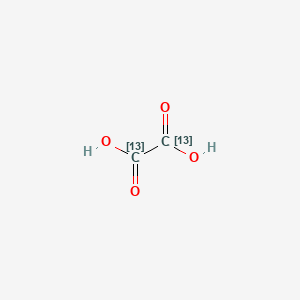
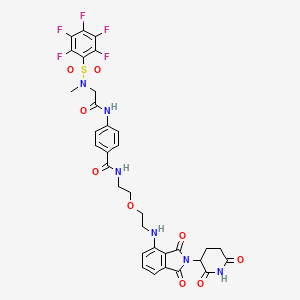
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

